8-PIP-cAMP Demonstrates 19-Fold Higher Relative Affinity for PKA Type I Site A Compared to Epac1
8-PIP-cAMP exhibits a relative binding affinity (K′i, normalized to cAMP = 1.0) of 2.1 for site AI of PKA type I, whereas its affinity for Epac1 is only 0.21 [1]. This represents a 10-fold higher relative affinity for the AI site versus Epac1. In contrast, the widely used analog 8-pCPT-cAMP (8-CPT-cAMP) shows a K′i of 65 for Epac1 versus 3.9 for AI, meaning it binds Epac1 with approximately 17-fold higher relative affinity than 8-PIP-cAMP and is a strong Epac activator [1]. Similarly, 8-Br-cAMP binds Epac1 with a K′i of 8.1, which is 38-fold higher than 8-PIP-cAMP's Epac1 affinity [1].
| Evidence Dimension | Relative binding affinity (K′i) for Epac1 versus PKA type I site A |
|---|---|
| Target Compound Data | K′i Epac1 = 0.21; K′i AI = 2.1 |
| Comparator Or Baseline | 8-pCPT-cAMP: K′i Epac1 = 65, K′i AI = 3.9; 8-Br-cAMP: K′i Epac1 = 8.1, K′i AI = 1.3; cAMP (baseline): K′i = 1.0 for all |
| Quantified Difference | 8-PIP-cAMP Epac1 affinity is 310-fold lower than 8-pCPT-cAMP (0.21 vs. 65) and 38-fold lower than 8-Br-cAMP (0.21 vs. 8.1) |
| Conditions | Competitive displacement of [³H]cAMP binding to purified recombinant Epac1 and PKA RIα regulatory subunit (in vitro binding assay) |
Why This Matters
This quantitative difference enables 8-PIP-cAMP to activate PKA type I without triggering confounding Epac-Rap1 signaling, whereas 8-pCPT-cAMP and 8-Br-cAMP strongly co-activate Epac, which would obscure PKA-specific interpretations.
- [1] Christensen AE, et al. cAMP analog mapping of Epac1 and cAMP kinase: discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension. J Biol Chem. 2003;278(37):35394-35402. Table I. PMID: 12819201. View Source
